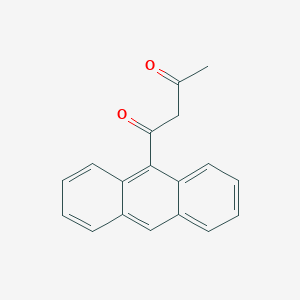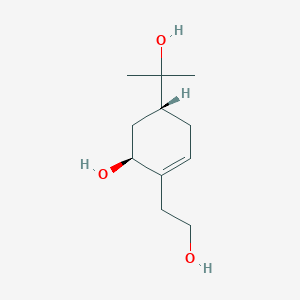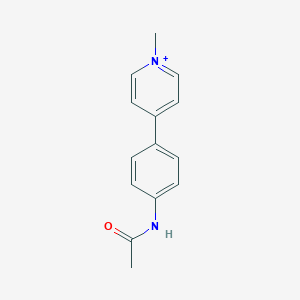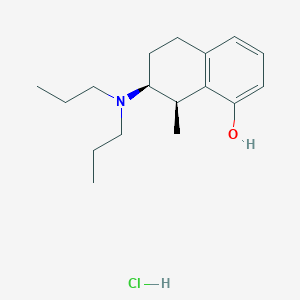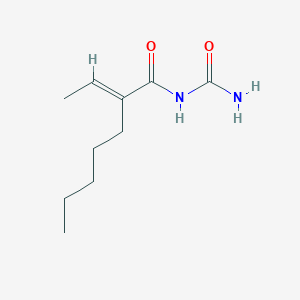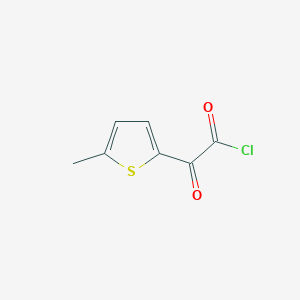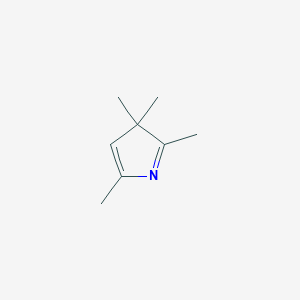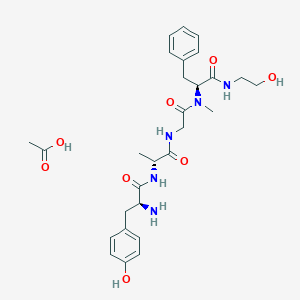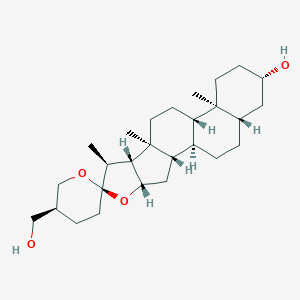
Barbourgenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barbourgenin is a naturally occurring compound that has been found to have a range of potential therapeutic applications.
Aplicaciones Científicas De Investigación
Scientific Research Methodologies Applicable to Barbourgenin:
Workflow Automation in Research:
- Modern scientific research, including studies on compounds like Barbourgenin, often involves digital tools for data analysis, search, and simulation. Tools like the Taverna Workbench facilitate the automation of routine activities in research, allowing for efficient data handling and analysis (D. D. Roure & C. Goble, 2009).
Collaboration in Scientific Research:
- Collaboration plays a crucial role in scientific discovery and research. Studies have highlighted the importance of collaborative efforts, especially in data-intensive and exploratory science, which can be pertinent to research on Barbourgenin (D. Beaver & R. Rosen, 1978).
DNA Barcoding in Biodiversity Research:
- DNA barcoding is a technique that could potentially be used in the study of Barbourgenin, especially if its source or related species are being researched. It allows for quick species identification and has applications in taxonomy and biodiversity monitoring (Christine Marizzi et al., 2018).
Role of Technology in Enhancing Research:
- The integration of technology in scientific research is significant. Tools and methods like Internet-based experiments and advanced data analysis technologies have transformed the way research is conducted, which could be instrumental in studies involving Barbourgenin (S. Bryant, J. Hunton, & D. Stone, 2004).
Next-Generation Sequencing Technologies:
- Advances in next-generation sequencing technologies could be relevant in the genetic analysis of the source of Barbourgenin, providing insights into the genetic makeup and potential applications of the compound (S. Shokralla et al., 2012).
Propiedades
Número CAS |
105815-87-0 |
|---|---|
Nombre del producto |
Barbourgenin |
Fórmula molecular |
C27H44O4 |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-5'-(hydroxymethyl)-7,9,13-trimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol |
InChI |
InChI=1S/C27H44O4/c1-16-24-23(31-27(16)11-6-17(14-28)15-30-27)13-22-20-5-4-18-12-19(29)7-9-25(18,2)21(20)8-10-26(22,24)3/h16-24,28-29H,4-15H2,1-3H3/t16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 |
Clave InChI |
VMVODFKYINXZDT-PUHUBZITSA-N |
SMILES isomérico |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C)O[C@]16CC[C@H](CO6)CO |
SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C)OC16CCC(CO6)CO |
SMILES canónico |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C)OC16CCC(CO6)CO |
Sinónimos |
arbourgenin spirostane-3,27-diol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



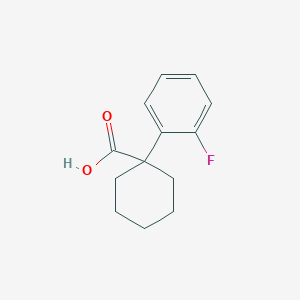
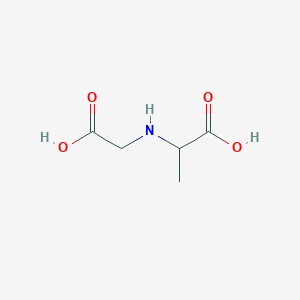
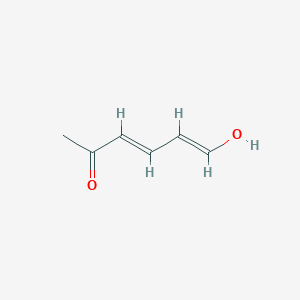
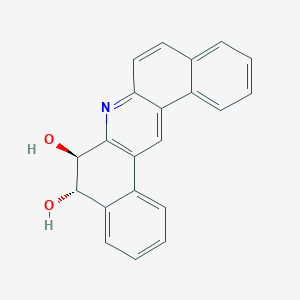
![2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11556.png)
